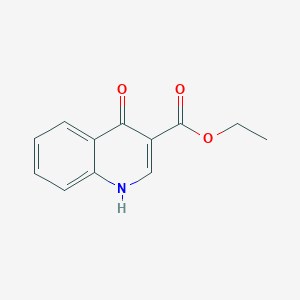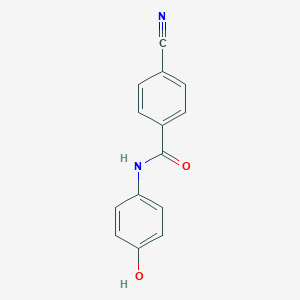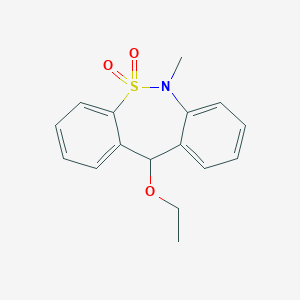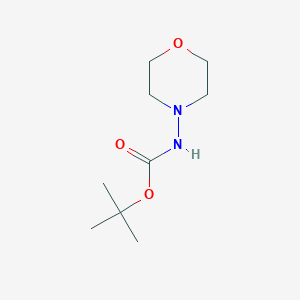
Tert-butyl N-morpholin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-morpholin-4-ylcarbamate, also known as S-(+)-Tert-butylisothiourea (TBITU), is a commonly used reagent in organic chemistry. It is a white crystalline powder that is soluble in many organic solvents. TBITU is used as a coupling reagent for peptide synthesis, and it is also used in the synthesis of other organic compounds.
Wirkmechanismus
TBITU acts as a coupling reagent by activating the carboxylic acid group of the amino acid and forming an intermediate species. This intermediate species then reacts with the amino group of the next amino acid, forming a peptide bond. TBITU is highly effective at this process due to its ability to form stable intermediates.
Biochemische Und Physiologische Effekte
TBITU does not have any known biochemical or physiological effects. It is used solely as a reagent in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
TBITU has several advantages for lab experiments. It is highly effective at peptide synthesis, producing high yields and purity. It is also relatively inexpensive and easy to use. However, TBITU has some limitations. It can be toxic if ingested or inhaled, and it can cause skin and eye irritation. It should be handled with care and disposed of properly.
Zukünftige Richtungen
There are several future directions for TBITU research. One area of interest is the development of new coupling reagents that are more efficient and produce higher yields. Another area of interest is the use of TBITU in the synthesis of more complex peptides and proteins. Additionally, there is potential for TBITU to be used in other areas of organic chemistry beyond peptide synthesis. Research in these areas could lead to new discoveries and applications for TBITU.
Synthesemethoden
TBITU can be synthesized by reacting tert-butyl isocyanate with morpholine-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
TBITU is widely used in scientific research for peptide synthesis. It is used as a coupling reagent to join amino acids together to form peptides. TBITU has been shown to be highly effective in peptide synthesis, producing high yields and purity.
Eigenschaften
CAS-Nummer |
150884-54-1 |
|---|---|
Produktname |
Tert-butyl N-morpholin-4-ylcarbamate |
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)10-11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
GKKKHXCGGHBIEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN1CCOCC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NN1CCOCC1 |
Synonyme |
Carbamic acid, 4-morpholinyl-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)
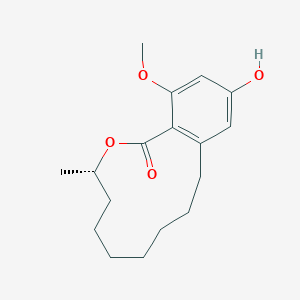
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
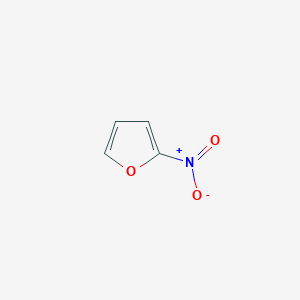
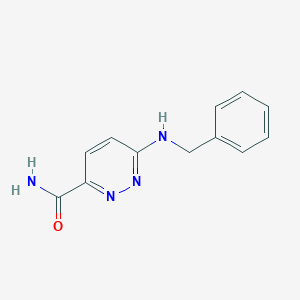
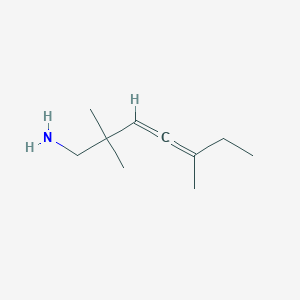
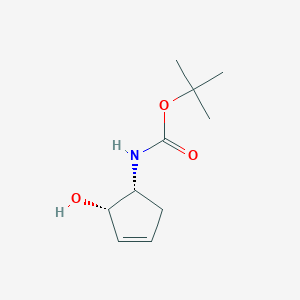
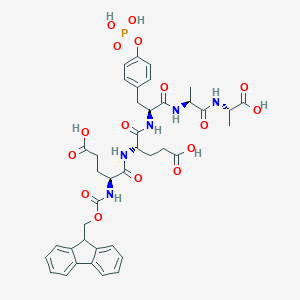
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)
![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
